molecular formula C15H13N3O4 B13831958 (1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide CAS No. 73623-31-1

(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide

Cat. No.: B13831958
CAS No.: 73623-31-1
M. Wt: 299.28 g/mol
InChI Key: SPMJDENQLBKKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamidoxime group, a benzoyl group, and a p-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)- typically involves the reaction of acetamidoxime with benzoyl chloride and p-nitrophenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzoyl and p-nitrophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl or p-nitrophenyl compounds.

Scientific Research Applications

ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)- involves its interaction with molecular targets through its functional groups. The acetamidoxime group can form hydrogen bonds, while the benzoyl and p-nitrophenyl groups can participate in π-π interactions and electron transfer processes. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

    Acetamidoxime: Shares the acetamidoxime group but lacks the benzoyl and p-nitrophenyl groups.

    Benzoyl Chloride: Contains the benzoyl group but lacks the acetamidoxime and p-nitrophenyl groups.

    p-Nitrophenyl Chloride: Contains the p-nitrophenyl group but lacks the acetamidoxime and benzoyl groups.

Uniqueness: ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

73623-31-1

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] benzoate

InChI

InChI=1S/C15H13N3O4/c16-14(10-11-6-8-13(9-7-11)18(20)21)17-22-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,17)

InChI Key

SPMJDENQLBKKAO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.